N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with a tetrahydroquinoline core, which is a type of heterocyclic compound. Tetrahydroquinolines are found in many biologically active compounds and are used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The molecule also contains an oxalamide group, which is a type of amide .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide group and the nitrogen in the tetrahydroquinoline ring. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and stability .Applications De Recherche Scientifique
Orexin Receptor Blockade and Sleep Modulation
Research into the blockade of orexin receptors, particularly orexin-1 (OX1R) and orexin-2 (OX2R) receptors, offers insight into potential applications of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide. Orexins are peptides that play a significant role in maintaining wakefulness. Studies have shown that pharmacological blockade of these receptors can promote sleep, with differential impacts on sleep-wake modulation due to the distinct neuronal circuits in which OX1R and OX2R are located. Blockade of OX2R alone has been sufficient to initiate and prolong sleep, implicating the deactivation of the histaminergic system. Simultaneous inhibition of OX1R attenuates the sleep-promoting effects mediated by selective OX2R blockade, suggesting a complex interaction between these receptors and neurotransmission systems, including dopaminergic pathways (Dugovic et al., 2009).
Dopamine Agonist Properties
Another area of interest is the dopamine agonist properties of related tetrahydroquinoline compounds. Studies have explored the synthesis and examination of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for their ability to mimic dopamine's effects, particularly in dilating the renal artery. These studies provide a foundation for understanding how modifications in the tetrahydroquinoline structure can impact dopamine-like activity, which is crucial for developing therapeutic agents targeting dopaminergic systems (Jacob et al., 1981).
Anticancer Activity
A notable research direction involves the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation for antitumor activities. These studies have revealed that some compounds exhibit moderate to high levels of antitumor activities against various cancer cell lines, suggesting potential applications of tetrahydroquinoline derivatives as anticancer agents. The mechanisms of action, including cell cycle arrest and induction of apoptosis in cancer cells, have been investigated, highlighting the therapeutic potential of these compounds in oncology (Fang et al., 2016).
Synthesis and Molecular Structure
Research has also focused on the synthesis and molecular structure analysis of tetrahydroquinoline derivatives, such as the crystal structure and Hirshfeld surface analysis of specific compounds. These studies contribute to a deeper understanding of the chemical properties and potential interactions of tetrahydroquinoline derivatives, which is essential for the design of new drugs and materials (Baba et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-3-25-13-5-6-17-14-16(9-10-20(17)25)11-12-23-21(26)22(27)24-18-7-4-8-19(15-18)28-2/h4,7-10,14-15H,3,5-6,11-13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMOYOCFDPBFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.